3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c20-18-4-2-1-3-15(18)5-6-19(23)22-11-14-9-17(12-21-10-14)16-7-8-24-13-16/h1-4,7-10,12-13H,5-6,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPYNGSJTTUBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group.
Pyridine Ring Formation: The intermediate is then subjected to a reaction with 3-pyridinecarboxaldehyde under basic conditions to form the pyridine ring.
Furan Ring Introduction: Finally, the furan ring is introduced through a coupling reaction with 3-furanboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide is . The compound features a bromophenyl group, a furan ring, and a pyridine moiety, which contribute to its biological activity.
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Recent studies have indicated that compounds similar to 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide exhibit significant antibacterial and antifungal properties. For instance, derivatives of pyridine compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Inhibitors of Enzymatic Activity
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | 50 |
| Compound B | Antifungal | Candida albicans | 30 |
| Compound C | Enzyme Inhibitor | Polyketide Synthase | IC50: 12 |
Case Studies
-
Study on Antimicrobial Properties
- A comprehensive study evaluated the antimicrobial properties of a series of brominated pyridine derivatives, including 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide. The results demonstrated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
-
Enzyme Inhibition Research
- Another research project focused on the synthesis and biological evaluation of various derivatives based on the core structure of 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide. These derivatives were tested for their ability to inhibit specific enzymes linked to cancer progression. The findings suggested that some derivatives effectively inhibited enzyme activity at nanomolar concentrations, highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group and the heterocyclic rings allows for interactions with various biological macromolecules, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Backbone and Functional Group Variations
The following compounds share key structural motifs with the target molecule:
Key Observations :
- Bioactivity : Compound 31 () demonstrates potent KPNB1 inhibition and anticancer activity, suggesting that furan-containing propanamides may exhibit target-specific efficacy . The bromophenyl group in the target compound could enhance binding to hydrophobic pockets in enzymes or receptors, as seen in brominated analogs (e.g., ) .
- Thermal Stability : Melting points vary widely (134–182°C), with sulfonamide derivatives (e.g., 5a, ) showing higher thermal stability compared to thiazole derivatives (7c, ) .
- Synthetic Complexity : The target compound’s pyridine-furan linkage may require multi-step coupling reactions, akin to the Suzuki-Miyaura cross-coupling used in for furan incorporation .
Spectroscopic and Analytical Data
- NMR Trends : In , the δ 10.28 ppm signal in 5a corresponds to the sulfamoyl NH proton, while aromatic protons resonate at δ 7.73–8.17 ppm. The target compound’s pyridine and furan protons may appear in δ 7.5–9.0 ppm .
- Mass Spectrometry : EI-MS data for analogs (e.g., 5a: m/z 327.4 [M+H]⁺) align with propanamide derivatives, though bromine’s isotopic pattern (e.g., ) would dominate the target’s MS profile .
Biological Activity
The compound 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , characterized by a bromophenyl group, a furan ring, and a pyridine moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds similar to 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide exhibit significant antibacterial properties. For instance, compounds with halogen substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound A | 4.69 | Bacillus subtilis |
| Compound B | 5.64 | Staphylococcus aureus |
| Compound C | 8.33 | Enterococcus faecalis |
| Compound D | 2.33 | Escherichia coli |
| Compound E | 13.40 | Pseudomonas aeruginosa |
| Compound F | 11.29 | Salmonella typhi |
These findings indicate that halogenated compounds can significantly inhibit bacterial growth, suggesting that the bromine atom in the compound may play a crucial role in its antibacterial efficacy .
Antifungal Activity
In addition to antibacterial effects, certain derivatives have shown antifungal activities against pathogens like Candida albicans and Fusarium oxysporum. The minimum inhibitory concentration (MIC) values for these activities ranged from 16.69 to 78.23 µM against C. albicans and from 56.74 to 222.31 µM against F. oxysporum .
Table 2: Antifungal Activity of Related Compounds
| Compound Name | MIC (µM) | Target Fungi |
|---|---|---|
| Compound G | 16.69 | Candida albicans |
| Compound H | 56.74 | Fusarium oxysporum |
The observed antifungal activity suggests that the furan and pyridine components may contribute to the overall bioactivity of the compound .
Anticancer Potential
Preliminary studies have indicated that compounds with similar structures may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The presence of the pyridine ring is often associated with increased cytotoxicity against various cancer types .
The biological activity of 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide may be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in bacterial cell wall synthesis and cancer cell proliferation.
- Bacterial Targets : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to bacterial death.
- Cancer Targets : It may induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the bromophenyl or furan-pyridine moieties can lead to variations in potency and selectivity for different biological targets.
Table 3: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Increased antibacterial activity |
| Furan Ring Presence | Enhanced antifungal properties |
| Pyridine Ring Modifications | Variable anticancer effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide, and how can reaction conditions be optimized for high purity?
- Methodology :
- Stepwise synthesis : Begin with bromination of the phenyl ring (e.g., using NBS in DCM), followed by coupling of the furan-pyridine moiety via organolithium reagents (e.g., LDA) under inert conditions (argon/nitrogen). Amide bond formation is achieved using EDC/HOBt coupling agents in DMF at 0–5°C to minimize side reactions .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust pH (6.5–7.5) to stabilize intermediates. Purify via column chromatography (gradient elution) and confirm purity using HPLC (>95% by area normalization) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Characterization Protocol :
- 1H/13C NMR : Key signals include the furan protons (δ 6.2–7.1 ppm), pyridine methylene (δ 4.3–4.5 ppm), and bromophenyl aromatic protons (δ 7.4–7.8 ppm). Coupling constants (e.g., J = 3.5 Hz for furan protons) confirm regioisomeric purity .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z ~415.3 (calculated molecular weight: 414.3 g/mol). High-resolution MS (HRMS) resolves isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended for refinement?
- Crystallography Workflow :
- Grow single crystals via slow evaporation (e.g., DCM/hexane). Collect data on a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structures using SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) .
- Key Metrics : Check for disorder in the bromophenyl group (common due to steric hindrance). Validate with R-factor (<0.05) and Flack parameter (abs. config. for chiral centers) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound, particularly for kinase inhibition?
- SAR Methodology :
- Analog Synthesis : Replace bromine with Cl/NO2 groups or modify the furan-pyridine linker (e.g., thiophene substitution). Assess bioactivity via kinase inhibition assays (e.g., EGFR, IC50 determination using ADP-Glo™) .
- Computational Modeling : Perform docking studies (AutoDock Vina) using PDB structures (e.g., 1M17 for EGFR). Prioritize π-π stacking (furan-pyridine) and halogen bonding (Br···O=C interactions) .
Q. How can researchers reconcile contradictory biochemical data, such as varying IC50 values across assay platforms?
- Data Contradiction Analysis :
- Assay Variability : Compare results from fluorescence polarization (FP) vs. TR-FRET assays. Control for ATP concentration (1 mM vs. physiological 10 mM) and buffer ionic strength (e.g., 150 mM NaCl reduces false positives) .
- Statistical Validation : Use ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance. Cross-validate with SPR (surface plasmon resonance) for binding kinetics (ka/kd) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
